molecular formula C8H19Cl2N3 B2846373 3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 110406-91-2

3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B2846373
CAS No.: 110406-91-2
M. Wt: 228.16
InChI Key: FPJPPHIRCNXRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride: is a chemical compound with the molecular formula C8H19Cl2N3 It is known for its unique bicyclic structure, which includes a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic framework.

    Introduction of the Hydrazine Group: The hydrazine group can be introduced via nucleophilic substitution reactions. For example, a precursor compound with a leaving group (such as a halide) can be reacted with hydrazine to form the desired hydrazinyl derivative.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydrazine group can undergo oxidation reactions to form various products, including azo compounds and nitrogen gas.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Azo compounds, nitrogen gas.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of hydrazine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is of interest for the development of new pharmaceuticals. Its hydrazine group can be modified to create derivatives with potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
  • Benzyl 2-azabicyclo[3.3.0]octane-3-carboxylate hydrochloride
  • Ethyl 2-(4-hydroxy-2-quinazolinyl)hydrazinoacetate hydrochloride

Uniqueness

3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride is unique due to its hydrazine functional group and bicyclic structure. This combination of features is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.2ClH/c1-11-7-2-3-8(11)5-6(4-7)10-9;;/h6-8,10H,2-5,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJPPHIRCNXRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.